Crystal Density Advantage over the Dinitro Analog
The experimentally determined crystal density of 1,5,9-trinitrobishomopentaprismane (IV) is 1.625 g cm⁻³, which is 2.3% higher than that of its direct synthetic precursor, 1,5-dinitrobishomopentaprismane (III, 1.589 g cm⁻³). This density increase occurs despite a 6.7% higher molecular density of the trinitro derivative, indicating that crystal packing efficiency partially offsets the intrinsic density advantage . This direct head-to-head crystallographic comparison demonstrates that the addition of a third nitro group yields a measurable, albeit modest, solid-state density improvement.
| Evidence Dimension | Experimental crystal density (Dx) |
|---|---|
| Target Compound Data | 1.625 g cm⁻³ |
| Comparator Or Baseline | 1,5-Dinitrobishomopentaprismane (III): 1.589 g cm⁻³ |
| Quantified Difference | +2.3% crystal density; +6.7% molecular density |
| Conditions | Single-crystal X-ray diffraction; orthorhombic Pna2₁; T = 293 K |
Why This Matters
For energetic materials procurement, crystal density directly correlates with detonation performance; even a 2.3% increase can meaningfully impact predicted detonation velocity and pressure in Kamlet-Jacobs estimations.
- [1] Ammon, H. L., Paquette, L. A., et al. (1991) Structure of 1,5,9-trinitrobishomopentaprismane. Acta Crystallographica Section C, 47(Pt 10), 2159-2164. View Source
